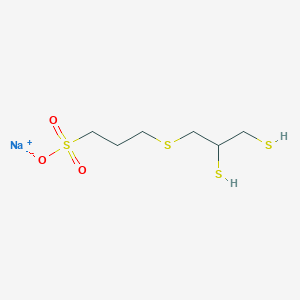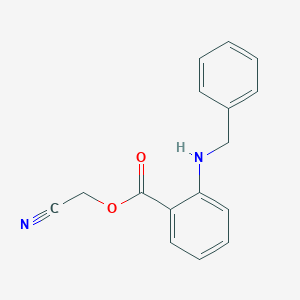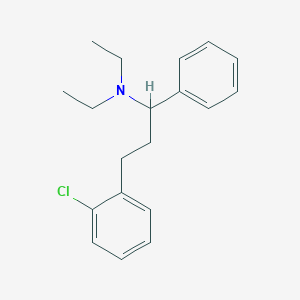
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine, commonly known as Chlorphentermine, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the past. However, due to its potential side effects, it is no longer used for this purpose. Instead, it has gained interest in the scientific community for its potential use in research.
Wirkmechanismus
Chlorphentermine works by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. By increasing their release, Chlorphentermine can improve focus and attention, as well as increase energy levels.
Biochemische Und Physiologische Effekte
Chlorphentermine has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as increasing the release of glucose from the liver. It also increases the release of adrenaline, which can lead to feelings of anxiety and nervousness. In addition, it can cause insomnia and decreased appetite.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorphentermine has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of amphetamines on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential side effects, such as increased heart rate and blood pressure, can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Chlorphentermine. One area of interest is its potential use as a treatment for ADHD and narcolepsy. It may also have potential as a treatment for other conditions, such as depression and obesity. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Chlorphentermine involves several steps. The first step involves the reaction of 2-chloroacetophenone with diethylamine to form 2-chloro-N,N-diethylacetamide. This is then reacted with phenylmagnesium bromide to form 3-(2-chlorophenyl)-N,N-diethylpropanamide. Finally, this compound is reduced using lithium aluminum hydride to form Chlorphentermine.
Wissenschaftliche Forschungsanwendungen
Chlorphentermine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increasing the release of dopamine and norepinephrine. It has also been found to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
CAS-Nummer |
100427-85-8 |
|---|---|
Produktname |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
Molekularformel |
C19H24ClN |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-11-6-5-7-12-17)15-14-16-10-8-9-13-18(16)20/h5-13,19H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
RKGSZCNVIWEFLZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
Synonyme |
YS-23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
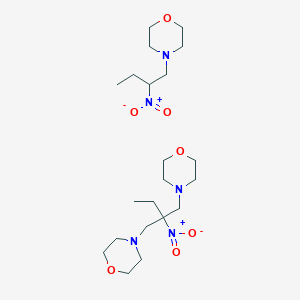
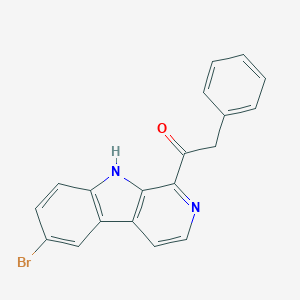
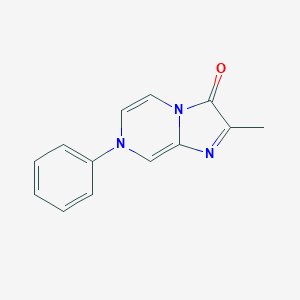
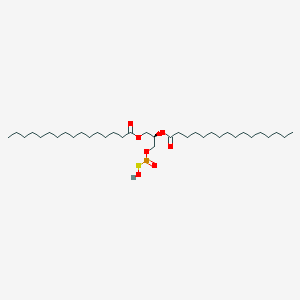

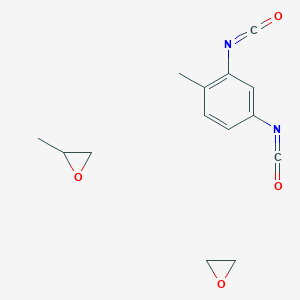
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)

